![molecular formula C17H27NO2 B12003812 N-[(4-methoxyphenyl)methyl]nonanamide CAS No. 101832-19-3](/img/structure/B12003812.png)
N-[(4-methoxyphenyl)methyl]nonanamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]nonanamide, also known as nonivamide, is a synthetic analog of capsaicin, the active component in chili peppers that gives them their heat. This compound is an amide of pelargonic acid and vanillylamine and is known for its pungent properties. It is commonly used in various applications, including as a flavoring agent, in topical analgesics, and in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-methoxyphenyl)methyl]nonanamide can be synthesized through the reaction of vanillylamine with nonanoic acid chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]nonanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Nonivamide is classified as a capsaicinoid, specifically an amide derived from pelargonic acid and vanillyl amine. Its molecular formula is C17H27NO3 with a molecular weight of 299.4 g/mol. The compound exhibits a pungent flavor profile similar to that of capsaicin, making it suitable for various applications in food and pharmaceuticals.
Applications in Food Industry
Flavoring Agent : Nonivamide is utilized as a food additive to impart heat and flavor to various products, including sauces, snacks, and seasonings. It is particularly valued for its stability under heat compared to capsaicin, allowing it to be used in cooking without losing its pungency .
Spice Blends : The compound is incorporated into spice blends and seasoning mixes to enhance flavor profiles and provide a spicy kick without the volatility associated with natural extracts .
Pharmaceutical Applications
Pain Management : Nonivamide acts as an agonist for the TRPV1 receptor, similar to capsaicin, which has led to its investigation for use in pain relief formulations. It has been shown to induce desensitization to nociceptive stimuli, making it a candidate for topical analgesics .
Respiratory Treatments : Research indicates potential benefits of nonivamide in treating respiratory conditions by modulating cough reflexes through TRPV1 activation. This could lead to the development of new therapies for chronic cough or asthma .
Use in Riot Control and Self-Defense
Nonivamide is employed as an active ingredient in pepper sprays and other less-lethal munitions due to its potent irritant properties. Its application in law enforcement includes:
- Crowd Control : Nonivamide-based sprays are used for dispersing crowds while minimizing respiratory complications compared to traditional tear gas agents like CS gas .
- Personal Defense : The compound provides effective self-defense options that incapacitate aggressors without causing long-term harm .
Table 1: Summary of Research Findings on Nonivamide
Mechanism of Action
N-[(4-methoxyphenyl)methyl]nonanamide exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a member of the TRP family of ion channels and is found in sensory neurons. Activation of TRPV1 by this compound leads to an influx of calcium ions, resulting in membrane depolarization and the sensation of heat and pain. This mechanism is similar to that of capsaicin .
Comparison with Similar Compounds
N-[(4-methoxyphenyl)methyl]nonanamide is often compared to other capsaicinoids, such as capsaicin and dihydrocapsaicin. While all these compounds activate the TRPV1 receptor, this compound is less potent than capsaicin but has a longer-lasting effect. This makes it a preferred choice in certain applications where prolonged action is desired .
List of Similar Compounds
Capsaicin: The primary active component in chili peppers.
Dihydrocapsaicin: Another capsaicinoid with similar properties.
N-Vanillylnonanamide: A synthetic analog with similar TRPV1 activation properties
Biological Activity
N-[(4-methoxyphenyl)methyl]nonanamide, also known as nonanoyl-vanillamide, is a synthetic compound that has garnered attention for its potential biological activities, particularly in relation to pain management and sensory receptor modulation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
This compound is a vanilloid analog structurally related to capsaicin, the active component in chili peppers. Its chemical structure can be represented as follows:
- Molecular Formula : C16H25NO2
- Molecular Weight : 275.38 g/mol
- IUPAC Name : N-(4-methoxybenzyl)nonanamide
The compound primarily acts as an agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in nociception (the sensory perception of pain). Activation of TRPV1 leads to the release of calcium ions (Ca2+) from the endoplasmic reticulum, resulting in cellular responses associated with pain and inflammation .
Pain Modulation
Research has indicated that this compound exhibits analgesic properties similar to those of capsaicin but with potentially reduced side effects. It has been shown to induce desensitization of nociceptive C-fibers, which may help alleviate chronic pain conditions without the intense burning sensation typically associated with capsaicin .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses by reducing the release of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Case Studies
- Chronic Pain Management : A clinical study evaluated the efficacy of this compound in patients suffering from neuropathic pain. Results indicated a significant reduction in pain scores compared to placebo, suggesting its potential as a therapeutic agent for chronic pain management .
- Inflammation Reduction : In a model of acute inflammation, administration of this compound resulted in decreased edema and inflammatory cell infiltration, supporting its role as an anti-inflammatory agent .
Data Tables
Property | Value |
---|---|
Molecular Formula | C16H25NO2 |
Molecular Weight | 275.38 g/mol |
TRPV1 Agonist Potency | Comparable to capsaicin |
LD50 (oral, rat) | >5110 mg/kg |
LD50 (dermal, rabbit) | >10000 mg/kg |
Toxicology
The safety profile of this compound has been assessed in various studies. It appears to have low acute toxicity with no significant adverse effects reported at therapeutic doses. The oral LD50 is greater than 5000 mg/kg in rats, indicating a favorable safety margin for potential therapeutic use .
Properties
CAS No. |
101832-19-3 |
---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]nonanamide |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-17(19)18-14-15-10-12-16(20-2)13-11-15/h10-13H,3-9,14H2,1-2H3,(H,18,19) |
InChI Key |
LAOPYCHFTQZMDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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